molecular formula C7H10BrN3O B12949382 2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-62-0

2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12949382
CAS No.: 88723-62-0
M. Wt: 232.08 g/mol
InChI Key: KUGJCOYKHJSWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound with a unique structure that includes a bromine atom, a dimethylamino group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(dimethylamino)-1H-imidazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce imidazole N-oxides.

Scientific Research Applications

2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-dimethylaminophenyl)ethanone
  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1,1-dimethoxyethane

Uniqueness

2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of both a dimethylamino group and an imidazole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

88723-62-0

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

2-bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C7H10BrN3O/c1-11(2)7-9-4-5(10-7)6(12)3-8/h4H,3H2,1-2H3,(H,9,10)

InChI Key

KUGJCOYKHJSWHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N1)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.